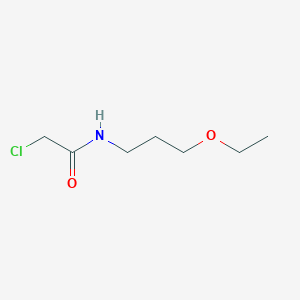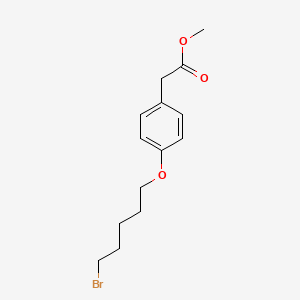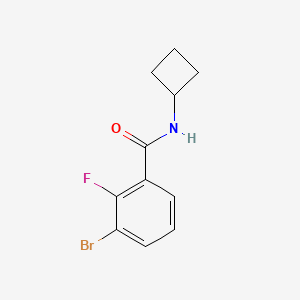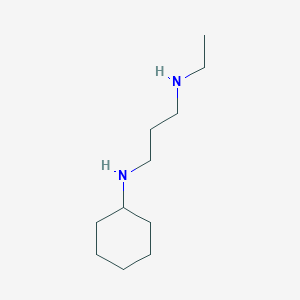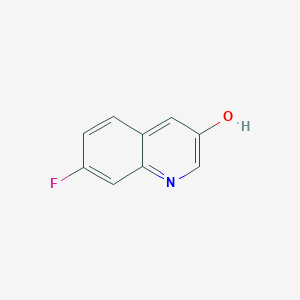
7-Fluoroquinolin-3-ol
Descripción general
Descripción
7-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 3rd position of the quinoline ring imparts unique chemical and biological properties to this compound. Fluorinated quinolines are known for their significant biological activities and are widely used in pharmaceuticals and materials science .
Mecanismo De Acción
Target of Action
The primary targets of 7-Fluoroquinolin-3-ol, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, transcription, and repair in bacteria . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV is similarly structured and is involved in the separation of replicated DNA .
Mode of Action
This compound interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the progress of the DNA replication fork, thereby inhibiting DNA replication . The fluoroquinolones stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, leading to the accumulation of DNA damage, breakage, and cell death in susceptible bacteria .
Biochemical Pathways
The action of this compound affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the separation of replicated DNA, respectively . This disruption of DNA synthesis and replication leads to the accumulation of DNA damage and ultimately, bacterial cell death .
Pharmacokinetics
These properties allow fluoroquinolones to achieve high concentrations in cells and tissues, enhancing their antibacterial activity .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis and replication, which are vital processes for bacterial survival and proliferation .
Análisis Bioquímico
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the specific structural features of the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroquinolin-3-ol typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 7-fluoroquinoline can be synthesized from 7-chloroquinoline by treating it with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide .
Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Fluoroquinolin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with unique electronic and optical properties
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoroquinoline: Lacks the hydroxyl group at the 3rd position.
3-Fluoroquinoline: Fluorine atom is at the 3rd position instead of the 7th.
7-Chloroquinolin-3-ol: Chlorine atom instead of fluorine at the 7th position
Uniqueness
7-Fluoroquinolin-3-ol is unique due to the combined presence of a fluorine atom and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
7-fluoroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQVWOZRDYGRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[3-(trifluoromethyl)phenyl]methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3075061.png)

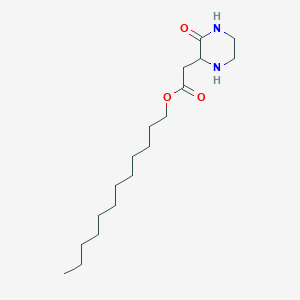

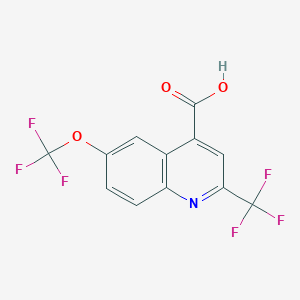
![3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine](/img/structure/B3075105.png)

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)
